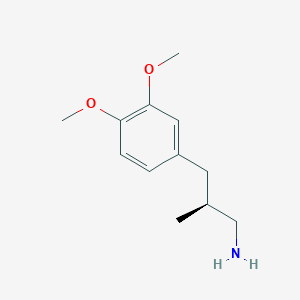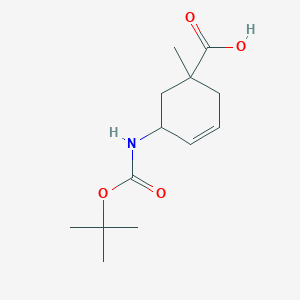
3,3-Difluorobutane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluorobutane-1-sulfonamide is a chemical compound with the molecular formula C4H9F2NO2S and a molecular weight of 173.18 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a butane chain with two fluorine atoms attached to the third carbon atom and a sulfonamide group attached to the first carbon atom . Detailed structural analysis can be performed using techniques like X-ray diffraction .Aplicaciones Científicas De Investigación
Environmental Monitoring and Effects
Temporal Trends and Environmental Distribution : Research has documented temporal trends of various perfluorinated alkyl acids (PFAAs) in human serum, indicating changes in environmental exposure over time. Studies like the one by Glynn et al. (2012) have noted increases in short-chain compounds like perfluorobutane sulfonate (PFBS), contrasting with decreases in longer-chain compounds due to changes in production and use patterns Glynn et al., 2012.
Atmospheric Chemistry : Investigations into the atmospheric chemistry of related compounds, such as N-methyl perfluorobutane sulfonamidoethanol, have shed light on their reaction with OH radicals, atmospheric lifetimes, and potential for long-range environmental transport, contributing to the understanding of PFAS persistence and mobility in the environment D’eon et al., 2006.
Biotransformation and Antioxidant Responses : Studies on plants exposed to perfluorooctane sulfonamide (FOSA), a related compound, have explored its uptake, transformation to other PFAS like PFOS, and effects on antioxidant enzyme responses, indicating pathways for environmental degradation and impacts on plant health Zhao et al., 2018.
Human and Wildlife Exposure
Biomonitoring and Exposure Assessment : Extensive biomonitoring efforts have quantified PFAS levels in humans and wildlife, offering insights into exposure sources, trends, and potential health risks. These studies underscore the widespread presence of PFAS in the environment and biota, informing public health and regulatory responses to manage PFAS exposure and mitigate adverse effects Toms et al., 2009.
Microbial Degradation : Research on microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate of PFAS, including pathways for their breakdown into perfluorinated acids. Understanding microbial interactions with PFAS is crucial for developing remediation strategies and assessing the long-term environmental impacts of these compounds Liu & Mejia Avendaño, 2013.
Mecanismo De Acción
Target of Action
3,3-Difluorobutane-1-sulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, sulfonamides inhibit the enzymes involved in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathways involved in bacterial DNA synthesis . This disruption affects the replication and survival of bacteria, leading to their eventual death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of folic acid synthesis and, consequently, DNA synthesis . This makes it effective in treating bacterial infections .
Safety and Hazards
Propiedades
IUPAC Name |
3,3-difluorobutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO2S/c1-4(5,6)2-3-10(7,8)9/h2-3H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXUDXZGKDHONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2758690.png)

![6-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2758695.png)
![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2758696.png)
![Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate](/img/structure/B2758698.png)






![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2758710.png)

